Emindole DA
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Overview
Description
Emindole DA is a natural product found in Aspergillus quadrilineatus, Aspergillus desertorum, and Aspergillus striatus with data available.
Scientific Research Applications
Biosynthesis and Structural Insights
Biosynthesis Pathway : Emindole DA, along with paxilline, undergoes biosynthesis through a key intermediate, 3-geranylgeranylindole. This step is crucial for constructing the carbon skeleton of these indole diterpenes, analogous to steroid biosynthesis processes. The research demonstrates intact incorporation of labeled 3-geranylgeranylindole into fungal metabolites, confirming its role as a biosynthetic intermediate (Fueki et al., 2004).
Synthetic Approaches : Synthetic methodologies for indole diterpenes like this compound have been developed. One study highlights an 11-step synthesis of emindole SB, indicating the complexity and interest in synthesizing such compounds for further research (George, Kuenstner, & Pronin, 2016).
Alternate Architectures in Biosynthesis : A study on Aspergillus species revealed the machinery behind biosynthesis of indole diterpenes with alternate skeletons like emindole SA and DA. This discovery showcases the diversity and specificity of fungal biosynthetic pathways (Bundela et al., 2023).
Chemical and Pharmaceutical Potential
Total Synthesis and Structural Confirmation : The total synthesis of emindole PB, a related compound, was achieved. This research not only provides a method for its synthesis but also confirms its structural composition, important for understanding its chemical properties (Kim, Zweig, & Newhouse, 2019).
New Types and Structural Revisions : Research has identified new types of indoloditerpenes, including emindole PA-PC, from Emericella purpurea, indicating the structural diversity and potential for novel compounds in this class (Hosoe et al., 2006).
Activity at Receptors : A marine-derived strain of Dichotomomyces cejpii produces compounds like emindole SB, which have been found to show antagonistic activity at certain receptors. This highlights the potential pharmaceutical applications of emindole derivatives (Harms et al., 2014).
Properties
CAS No. |
110883-36-8 |
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Molecular Formula |
C28H39NO |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(1S,2S,4aR,5R,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28(5)25-13-12-20(3)23(27(25,4)16-14-26(28)30)17-21-18-29-24-11-7-6-10-22(21)24/h6-7,9-11,18,23,25-26,29-30H,3,8,12-17H2,1-2,4-5H3/t23-,25-,26+,27-,28+/m1/s1 |
InChI Key |
SYFJYRUTNACAQV-IPTPSVHJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CCC(=C)[C@H]([C@]2(CC[C@@H]1O)C)CC3=CNC4=CC=CC=C43)C)C |
SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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